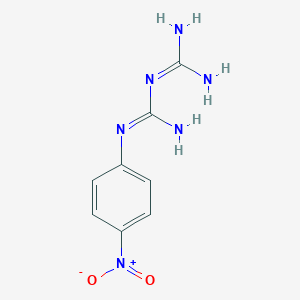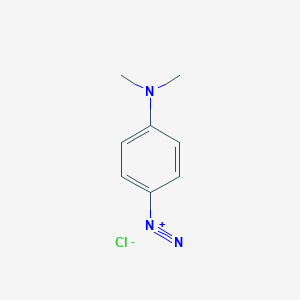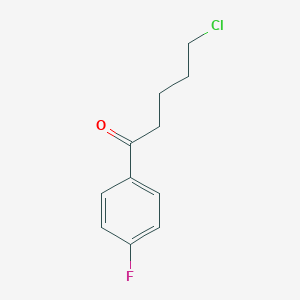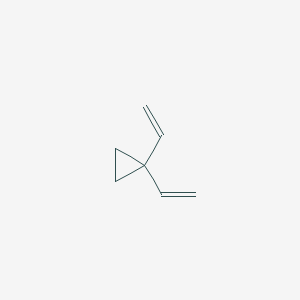
Cyclopropane, 1,1-diethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, 1,1-diethenyl-, also known as vinylcyclopropane, is a cyclic hydrocarbon that has been widely used in scientific research. It is a colorless gas that is highly flammable and has a mild, sweet odor. The unique structure and properties of vinylcyclopropane make it an important tool for studying various biochemical and physiological processes.
Wirkmechanismus
Vinylcyclopropane exerts its effects by binding to and inhibiting the activity of the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS), which is involved in the biosynthesis of ethylene. By inhibiting ACS activity, Cyclopropane, 1,1-diethenyl-opane reduces ethylene production and signaling, leading to changes in various physiological processes in plants.
Biochemische Und Physiologische Effekte
Vinylcyclopropane has been shown to have a variety of biochemical and physiological effects in plants. It has been shown to delay fruit ripening, prolong the shelf life of fruits and vegetables, and enhance plant stress tolerance. It has also been shown to modulate the expression of genes involved in various physiological processes, including cell wall metabolism, stress responses, and hormone signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclopropane, 1,1-diethenyl-opane in lab experiments is its ability to specifically inhibit ethylene biosynthesis and signaling pathways, allowing researchers to study the effects of ethylene on various physiological processes in plants. However, one of the limitations of using Cyclopropane, 1,1-diethenyl-opane is its high reactivity and flammability, which requires special handling and safety precautions.
Zukünftige Richtungen
There are many future directions for research involving Cyclopropane, 1,1-diethenyl-opane. One area of interest is the development of new methods for synthesizing Cyclopropane, 1,1-diethenyl-opane that are more efficient and environmentally friendly. Another area of interest is the identification of new targets for Cyclopropane, 1,1-diethenyl-opane, which could lead to the discovery of new pathways involved in plant physiology and stress responses. Finally, the application of Cyclopropane, 1,1-diethenyl-opane in other fields, such as medicine and materials science, is an area of emerging interest.
Synthesemethoden
Vinylcyclopropane can be synthesized through a variety of methods, including the reaction of cyclopropane with acetylene or the dehydrogenation of 1,1-dichloroethene. One of the most commonly used methods involves the reaction of cyclopropane with vinylmagnesium bromide, which yields Cyclopropane, 1,1-diethenyl-opane as a product.
Wissenschaftliche Forschungsanwendungen
Vinylcyclopropane has been extensively used in scientific research, particularly in the field of plant biology. It has been shown to play a crucial role in the regulation of ethylene biosynthesis and signaling pathways in plants. Ethylene is a plant hormone that is involved in various physiological processes, including fruit ripening, flower senescence, and stress responses.
Eigenschaften
CAS-Nummer |
17085-84-6 |
|---|---|
Produktname |
Cyclopropane, 1,1-diethenyl- |
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
1,1-bis(ethenyl)cyclopropane |
InChI |
InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
UDKCHWVGPNQSQK-UHFFFAOYSA-N |
SMILES |
C=CC1(CC1)C=C |
Kanonische SMILES |
C=CC1(CC1)C=C |
Andere CAS-Nummern |
17085-84-6 |
Synonyme |
Cyclopropane, 1,1-diethenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



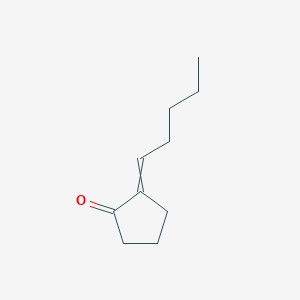
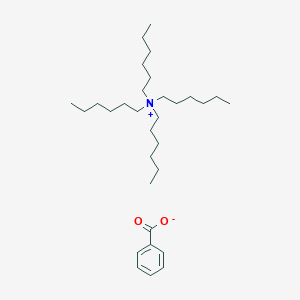
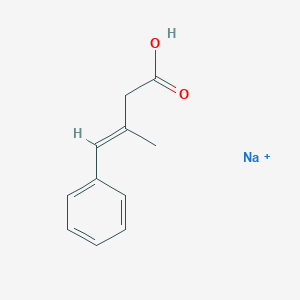
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
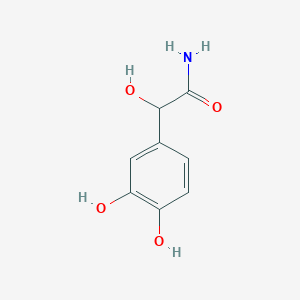
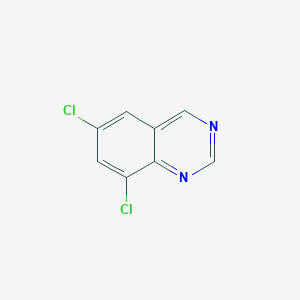
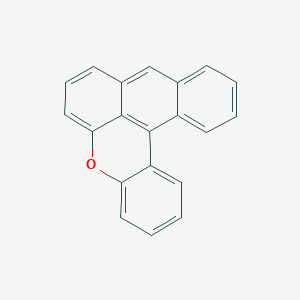
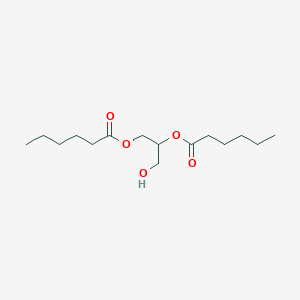
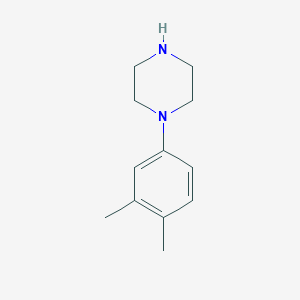

![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
